
Cy3.5 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3.5 maleimide is a fluorescent dye belonging to the cyanine family, known for its red fluorescence. It is commonly used in biological labeling, particularly for proteins, peptides, and nucleic acids. The compound has a molecular formula of C44H47ClN4O3 and a molecular weight of 715.32 g/mol . It exhibits excitation and emission wavelengths at 591 nm and 604 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3.5 maleimide is synthesized through a series of chemical reactions involving the cyanine dye and maleimide. The synthesis typically involves the conjugation of the cyanine dye with maleimide through a Michael addition reaction. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cy3.5 maleimide primarily undergoes addition reactions, specifically the Michael addition reaction with thiols. This reaction forms a stable thiosuccinimide product . The compound can also undergo hydrolysis under certain conditions, leading to the formation of succinamic acid thioether .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include thiols, such as cysteine residues in proteins, and reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to activate thiol groups . The reactions are typically carried out in polar solvents like water, DMSO, or DMF, and at a pH range of 6.5 to 7.5 .
Major Products Formed
The major product formed from the reaction of this compound with thiols is a thiosuccinimide conjugate. This product is stable and widely used in bioconjugation applications .
Scientific Research Applications
Cy3.5 maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cy3.5 maleimide involves its conjugation to thiol groups through a Michael addition reaction. The maleimide group reacts with the thiol group to form a stable thiosuccinimide bond . This reaction is highly selective and efficient, making this compound a valuable tool for bioconjugation .
Comparison with Similar Compounds
Cy3.5 maleimide is unique due to its specific excitation and emission wavelengths, which make it suitable for red fluorescence applications. Similar compounds include:
Texas Red®: Another red fluorescent dye with similar excitation and emission properties.
Alexa Fluor 594: A red fluorescent dye used in similar applications.
BODIPY® TR: A red fluorescent dye with comparable properties.
DyLight 594: Another red fluorescent dye used for labeling and imaging.
These compounds share similar applications but differ in their chemical structures and specific fluorescence properties.
Properties
Molecular Formula |
C48H54N5O16S4+ |
|---|---|
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-[3-[6-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethylamino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonic acid |
InChI |
InChI=1S/C48H53N5O16S4/c1-6-51-35-16-14-31-33(25-29(70(58,59)60)27-37(31)72(64,65)66)45(35)47(2,3)39(51)11-10-12-40-48(4,5)46-34-26-30(71(61,62)63)28-38(73(67,68)69)32(34)15-17-36(46)52(40)23-9-7-8-13-41(54)49-21-22-50-42(55)20-24-53-43(56)18-19-44(53)57/h10-12,14-19,25-28H,6-9,13,20-24H2,1-5H3,(H5-,49,50,54,55,58,59,60,61,62,63,64,65,66,67,68,69)/p+1 |
InChI Key |
HWAOCLKQVSMHBT-UHFFFAOYSA-O |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
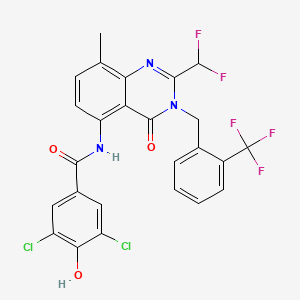
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
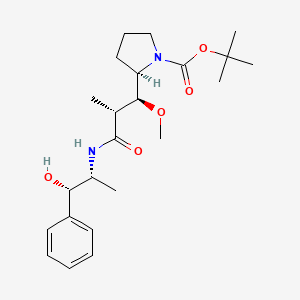
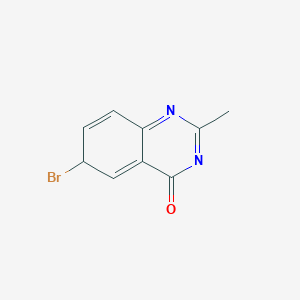
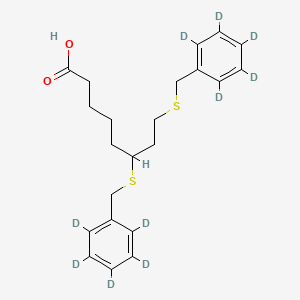
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)

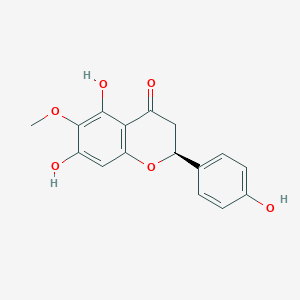
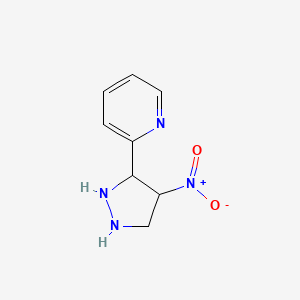

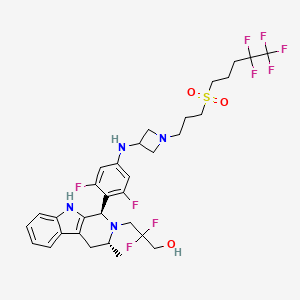
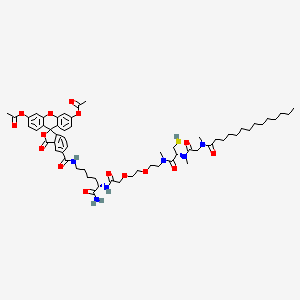
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)
